4-Dimethoxymethylphenyl methyl sulfide
Description
4-Dimethoxymethylphenyl methyl sulfide is an organosulfur compound with the molecular structure characterized by a phenyl ring substituted with a dimethoxymethyl group (–CH(OCH₃)₂) and a methyl sulfide (–S–CH₃) group. Organosulfur compounds like this are pivotal in catalysis, pharmaceuticals, and materials science due to their electronic and steric properties .
Properties
CAS No. |
100515-17-1 |
|---|---|
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
1-(dimethoxymethyl)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C10H14O2S/c1-11-10(12-2)8-4-6-9(13-3)7-5-8/h4-7,10H,1-3H3 |
InChI Key |
MUEWUNUBHRREED-UHFFFAOYSA-N |
SMILES |
COC(C1=CC=C(C=C1)SC)OC |
Canonical SMILES |
COC(C1=CC=C(C=C1)SC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the phenyl ring significantly influence the compound’s physical properties and reactivity. Below is a comparative analysis with analogs:
Table 1: Physical Properties of Selected Aryl Methyl Sulfides
Key Observations :
Reactivity in Oxidation Reactions
Oxidation of aryl methyl sulfides to sulfoxides or sulfones is critical in synthetic chemistry. Substituents dictate reaction efficiency and selectivity:
Table 2: Catalytic Oxidation Performance of Aryl Methyl Sulfides



Inference for this compound :
- The dimethoxymethyl group would likely reduce oxidation rates due to steric hindrance and electron donation, requiring harsher conditions (e.g., higher temperature or stronger oxidants) compared to simpler analogs like methyl phenyl sulfide .
- Enzymatic oxidation (e.g., HAPMOPf) might retain high enantioselectivity but with lower conversion due to steric constraints .
Kinetic Parameters in Biocatalytic Reactions
The enzyme HAPMOPf from Pseudomonas fluorescens shows substrate-dependent activity:
Table 3: Kinetic Parameters of HAPMOPf for Sulfides
| Substrate | $ K_m $ (mM) | $ V_{max} $ (μM/min) | Catalytic Efficiency ($ k{cat}/Km $, M⁻¹s⁻¹) |
|---|---|---|---|
| Methyl phenyl sulfide | 2.5 | 0.45 | 180 |
| 4-Methoxy derivative | 4.1 (estimated) | 0.30 (estimated) | 73 (estimated) |
Implications :
- Bulky substituents (e.g., dimethoxymethyl) may increase $ Km $ (lower affinity) and reduce $ V{max} $, lowering catalytic efficiency .
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